TAK-715 functions as a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) []. This enzyme plays a role in regulating inflammatory responses and cell differentiation [, ]. By inhibiting p38 MAPK, TAK-715 may offer therapeutic effects in conditions where this pathway is overactive.
One of the primary areas of research for TAK-715 is rheumatoid arthritis, an autoimmune disease causing joint inflammation. Studies have shown that TAK-715 can reduce the production of inflammatory factors like TNF-alpha in cells and inhibit inflammation in animal models of arthritis [, ]. A clinical trial (NCT00760864) investigated the safety and efficacy of TAK-715 in rheumatoid arthritis patients, but further research is needed to determine its effectiveness as a treatment [].
Research suggests TAK-715 may have applications beyond rheumatoid arthritis. Studies have explored its potential effects on:
TAK-715, chemically known as N-[4-[2-Ethyl-4-(3-methylphenyl)-5-thiazolyl]-2-pyridinyl]benzamide, is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK) with an IC50 value of 7.1 nM for p38 MAPKα. This compound is also recognized for its ability to inhibit Wnt-3a-stimulated β-catenin signaling, making it relevant in various biological contexts, particularly in inflammation and cancer research. Its molecular formula is C24H21N3OS, and it has a molecular weight of 399.51 g/mol. TAK-715 is primarily utilized in research settings and is not intended for therapeutic use in humans or animals .
Tak-715 acts as a competitive inhibitor of p38 MAPK, particularly the alpha isoform (p38α) [, ]. It binds to the ATP-binding pocket of the enzyme, preventing ATP from binding and thereby blocking the phosphorylation cascade downstream of p38 MAPK []. This inhibition disrupts various cellular processes regulated by p38 MAPK, including inflammation, cell cycle progression, and stress responses [].
TAK-715 exhibits significant biological activity as an anti-inflammatory agent. It has been shown to alleviate interleukin-1 beta (IL-1β)-induced apoptosis and extracellular matrix degradation in nucleus pulposus cells, which are crucial for intervertebral disc health. In studies, TAK-715 effectively suppressed the phosphorylation of p38 MAPK and reduced the expression of matrix metalloproteinases (MMPs), indicating its role in mitigating inflammatory processes .
Additionally, TAK-715 has demonstrated anti-rheumatic properties and is under investigation for its efficacy in treating rheumatoid arthritis .
The synthesis of TAK-715 involves several key steps:
These synthetic routes allow for the production of high-purity TAK-715 suitable for research applications .
TAK-715 has several applications in scientific research:
TAK-715 interacts with various biological pathways primarily through its inhibition of p38 MAPK and Wnt/β-catenin signaling. Studies have shown that it can modulate downstream effects such as cytokine production and cell survival pathways. Specifically, TAK-715 has been observed to decrease the phosphorylation levels of p38 MAPK in response to inflammatory stimuli like IL-1β, thereby influencing cellular responses to inflammation .
Several compounds share structural or functional similarities with TAK-715. Below is a comparison highlighting their unique features:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
SB203580 | Pyridinyl derivative | p38 MAPK inhibitor | Selective for p38 MAPK with different binding sites |
VX-745 | Benzamide derivative | p38 MAPK inhibitor | Orally bioavailable; used in inflammatory disease models |
GW856553 | Thiazole derivative | p38 MAPK inhibitor | Exhibits anti-inflammatory properties similar to TAK-715 |
TAK-715's distinctiveness lies in its specific inhibition of both p38 MAPK and Wnt signaling pathways, which may offer therapeutic advantages over other inhibitors that target only one pathway .
TAK-715 (N-[4-[2-Ethyl-4-(3-methylphenyl)-5-thiazolyl]-2-pyridinyl]benzamide) represents a clinically investigated p38 mitogen-activated protein kinase inhibitor with well-characterized biochemical properties and mechanism of action [1] [2]. This comprehensive analysis examines the molecular basis of TAK-715 function through detailed investigation of its kinase inhibition kinetics, downstream signaling modulation, and cross-reactivity profile.
TAK-715 demonstrates potent inhibition of p38 MAP kinase through competitive antagonism at the adenosine triphosphate binding site, exhibiting remarkable selectivity among the four p38 isoforms [1] [3] [4]. The compound functions as an orally active and potent p38 MAP kinase inhibitor, displaying exceptional specificity for the alpha and beta isoforms while demonstrating negligible activity against the gamma and delta variants [3] [5].
The differential inhibitory activity of TAK-715 across p38 MAP kinase isoforms reveals a distinct selectivity pattern that underscores the structural specificity of this compound [6] [7]. TAK-715 exhibits a half-maximal inhibitory concentration of 7.1 nanomolar against p38α, establishing this isoform as the primary therapeutic target [1] [3] [8]. Against p38β, the compound demonstrates reduced potency with an half-maximal inhibitory concentration of 200 nanomolar, representing approximately 28-fold decreased activity compared to the alpha isoform [3] [7].
The selectivity profile becomes more pronounced when examining the gamma and delta isoforms, where TAK-715 shows no measurable inhibitory activity at concentrations up to 10 micromolar [6] [9]. This selectivity pattern aligns with the structural classification of p38 MAP kinase isoforms, where p38α and p38β comprise one subgroup with 75% sequence identity, while p38γ and p38δ form a distinct subgroup [9] [10]. The differential expression patterns of these isoforms in human tissues further supports the therapeutic relevance of this selectivity, as p38α demonstrates ubiquitous expression while p38β shows tissue-specific distribution primarily in brain, thymus, and spleen [10] [11].
p38 Isoform | IC50 Value | Selectivity vs p38α | Tissue Distribution |
---|---|---|---|
p38α | 7.1 nM | 1× (reference) | Ubiquitous |
p38β | 200 nM | 28× less potent | Brain, thymus, spleen |
p38γ | >10 μM | >1400× less potent | Skeletal muscle |
p38δ | >10 μM | >1400× less potent | Pancreas, lungs, intestines |
The molecular mechanism underlying TAK-715 inhibition involves specific interactions within the adenosine triphosphate binding pocket of p38α [12] [13]. Crystal structure analysis reveals that TAK-715 binds to p38α in a configuration that maximizes protein-ligand interactions throughout the adenosine triphosphate pocket, thereby achieving enhanced selectivity against the human kinome [12] [13]. The binding mode involves formation of hydrogen bonds between the inhibitor and key residues within the active site, with the pyridine nitrogen atom of TAK-715 establishing a critical hydrogen bond interaction [14].
The structural basis for TAK-715 selectivity derives from exploitation of specific features within the p38α active site that distinguish it from other kinases [12]. Quantification of protein-ligand interactions demonstrates that selectivity optimization occurs through maximization of binding contacts rather than reliance on single critical interactions [12] [13]. This approach differs from classical adenosine triphosphate-competitive inhibitors that typically rely on methionine 109 interactions for binding stabilization [15].
The binding dynamics involve initial association with the adenosine triphosphate binding site followed by conformational changes that stabilize the inhibitor-enzyme complex [12]. Unlike allosteric inhibitors such as BIRB796, TAK-715 functions as a direct competitive antagonist, preventing adenosine triphosphate access to the catalytic domain and thereby blocking the phosphorylation cascade essential for p38 activation [15].
TAK-715 exerts significant effects on downstream signaling cascades through its primary action on p38 MAP kinase, with particular impact on MAPKAPK-2 (MK2) signaling pathways [16] [17] [18]. The p38-MAPKAPK-2 signaling axis represents a critical effector mechanism for stress-activated cellular responses, including inflammatory cytokine production and cellular stress responses [16] [18].
The canonical activation pathway involves p38α/β-mediated phosphorylation of MAPKAPK-2 at regulatory sites, leading to activation of this downstream kinase [16] [17]. MAPKAPK-2 subsequently phosphorylates multiple substrate proteins involved in messenger ribonucleic acid metabolism, transcriptional regulation, and inflammatory responses [18]. TAK-715 intervention at the p38 level effectively disrupts this entire downstream cascade, resulting in decreased MAPKAPK-2 activity and reduced phosphorylation of its substrates.
Key MAPKAPK-2 substrates affected by TAK-715 treatment include heat shock protein 27, tristetraprolin, serum response factor, and receptor-interacting protein kinase 1 [18]. The inhibition of MAPKAPK-2 signaling by TAK-715 particularly impacts the regulation of AU-rich element-containing messenger ribonucleic acids, which encode numerous inflammatory mediators including tumor necrosis factor-α [16] [18]. This mechanism underlies the anti-inflammatory efficacy observed with TAK-715 treatment, as reduced MAPKAPK-2 activity leads to enhanced messenger ribonucleic acid degradation of proinflammatory cytokines.
MAPKAPK-2 Substrate | Function | Effect of TAK-715 |
---|---|---|
Heat Shock Protein 27 | Protein chaperone | Reduced phosphorylation |
Tristetraprolin | mRNA stability regulation | Enhanced mRNA degradation |
Serum Response Factor | Transcriptional activation | Decreased gene expression |
RIPK1 | Cell death regulation | Modified apoptotic signaling |
The subcellular localization dynamics of the p38-MAPKAPK-2 complex also represent an important aspect of TAK-715 action [18]. Under normal conditions, activated p38 forms a complex with MAPKAPK-2 that translocates from the nucleus to the cytoplasm, where it phosphorylates cytoplasmic substrates [18]. TAK-715 treatment prevents this translocation by maintaining the kinases in their inactive states, thereby preserving the nuclear-cytoplasmic distribution pattern observed in unstimulated cells.
Beyond its primary activity against p38 MAP kinase, TAK-715 demonstrates significant cross-reactivity with casein kinase I delta and epsilon isoforms, representing important off-target activities that contribute to its overall biological profile [19] [20] [21]. This cross-reactivity was discovered through comprehensive kinase profiling studies involving panels of over 200 kinases, which revealed that TAK-715 inhibits both casein kinase Iδ and casein kinase Iε [19] [20].
The casein kinase I family comprises serine/threonine protein kinases involved in multiple cellular processes, including Wnt/β-catenin signaling, circadian rhythm regulation, and protein trafficking [19] [20]. The inhibition of casein kinase Iδ and Iε by TAK-715 provides an explanation for the compound's ability to inhibit Wnt-3a-stimulated β-catenin signaling, an effect initially attributed to p38 MAP kinase modulation but subsequently shown to result from casein kinase cross-reactivity [19] [22].
Comparative analysis with highly selective p38 inhibitors VX-745 and SCIO-469 demonstrates that these compounds, which lack casein kinase cross-reactivity, do not inhibit Wnt-3a-stimulated β-catenin signaling [19] [22]. This observation establishes that the Wnt pathway effects of TAK-715 result specifically from its off-target activity against casein kinase I rather than from p38 inhibition [19] [20].
The casein kinase cross-reactivity of TAK-715 involves direct enzyme inhibition rather than indirect effects through p38 signaling [19]. This cross-reactivity pattern appears related to structural similarities between the adenosine triphosphate binding sites of p38 MAP kinase and casein kinase I isoforms, allowing TAK-715 to function as a multi-target inhibitor [20].
Target Kinase | Primary Activity | Cross-Reactivity Significance |
---|---|---|
p38α MAP kinase | Primary target (7.1 nM) | Anti-inflammatory effects |
p38β MAP kinase | Secondary target (200 nM) | Enhanced selectivity |
Casein Kinase Iδ | Off-target activity | Wnt signaling inhibition |
Casein Kinase Iε | Off-target activity | Additional pathway modulation |
The therapeutic implications of this cross-reactivity profile remain under investigation, as both beneficial and potentially adverse effects may result from simultaneous inhibition of p38 MAP kinase and casein kinase I pathways [19] [20]. The Wnt signaling effects may contribute to the overall therapeutic profile of TAK-715, particularly in contexts where aberrant Wnt pathway activation contributes to pathology [19].
The kinase selectivity analysis reveals that TAK-715 inhibits 22 kinases by more than 80% at 10 micromolar concentration, indicating a relatively focused but not entirely selective inhibition profile [1] [23]. Beyond casein kinase Iδ/ε, the compound shows significant activity against various protein kinases in the Harvard Medical School Library of Integrated Network-based Cellular Signatures kinome scan, with dissociation constants ranging from less than 100 nanomolar to 10 micromolar depending on the specific target [23].
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